2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate
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Overview
Description
2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a methoxyethyl group, an acetylamino group, and a beta-alaninate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common synthetic route involves the coupling of 2-methoxyethylamine with 5-(acetylamino)-2-methoxybenzoic acid, followed by esterification with beta-alanine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in studies of enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl N-[5-(acetylamino)-4-(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl-beta-alaninate
- 2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate
Uniqueness
Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
42228-65-9 |
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Molecular Formula |
C17H26N2O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-methoxyethyl 3-(5-acetamido-N-ethyl-2-methoxyanilino)propanoate |
InChI |
InChI=1S/C17H26N2O5/c1-5-19(9-8-17(21)24-11-10-22-3)15-12-14(18-13(2)20)6-7-16(15)23-4/h6-7,12H,5,8-11H2,1-4H3,(H,18,20) |
InChI Key |
JANKXSWDUFKJEY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)OCCOC)C1=C(C=CC(=C1)NC(=O)C)OC |
Origin of Product |
United States |
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